molecular formula C11H7ClN2S2 B2488241 4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide CAS No. 478077-24-6

4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide

Cat. No.: B2488241
CAS No.: 478077-24-6
M. Wt: 266.76
InChI Key: QNUXEHZZAXOSCM-UHFFFAOYSA-N
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Description

4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide is a chemical building block based on the privileged benzothienopyrimidine scaffold, recognized for its significant potential in medicinal chemistry and drug discovery research . The benzothienopyrimidine core is a versatile pharmacophore known to interact with a range of biological targets . This particular sulfide derivative serves as a key synthetic intermediate; the reactive chloro and methyl sulfide groups offer distinct handles for further functionalization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Analogs of this structural class have been investigated as antagonists for receptors such as the melanin-concentrating hormone receptor 1 (MCHR1), a target for anti-obesity agents, and the metabotropic glutamate receptor (mGluR1), relevant to chronic pain . The inherent properties of the fused thiophene and pyrimidine rings contribute to the compound's ability to modulate protein-protein interactions and enzyme activity, making it a valuable tool for developing novel therapeutics in areas including oncology, inflammation, and central nervous system disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S2/c1-15-11-13-8-6-4-2-3-5-7(6)16-9(8)10(12)14-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUXEHZZAXOSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzothiophene-3-Carboxylate

The Gewald reaction forms the benzothiophene backbone. Cyclohexanone, ethyl cyanoacetate, sulfur, and diethylamine react in ethanol under reflux to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate. This intermediate is isolated as a crystalline solid with a yield of ~70%.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (~80°C)
  • Time : 6–8 hours
  • Key Reagents : Cyclohexanone, ethyl cyanoacetate, sulfur, diethylamine

Cyclization to 2-Thioxo-3,4-Dihydrobenzothieno[3,2-d]Pyrimidin-4(1H)-One

The amino ester undergoes cyclization with thiourea in formamide at 150°C for 4 hours to form the pyrimidine ring. Thiourea introduces a thione group at position 2, critical for subsequent alkylation.

Reaction Conditions :

  • Solvent : Formamide
  • Temperature : 150°C
  • Time : 4 hours
  • Yield : 85%

The product is purified via recrystallization from ethanol, confirmed by IR spectroscopy (C=S stretch at ~1250 cm⁻¹).

Chlorination at Position 4 with Phosphorus Oxychloride

The pyrimidinone is treated with excess phosphorus oxychloride (POCl₃) under reflux to replace the 4-oxo group with chlorine. This step achieves near-quantitative conversion (97% yield).

Reaction Conditions :

  • Reagent : POCl₃ (5 equivalents)
  • Temperature : 110°C (reflux)
  • Time : 3 hours
  • Workup : Evaporation under reduced pressure, neutralization with NaHCO₃, extraction with ethyl acetate

The chlorinated intermediate, 4-chloro-2-thioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine, is obtained as a white solid.

Alkylation of the Thione Group with Methyl Iodide

The thione at position 2 undergoes alkylation with methyl iodide in the presence of sodium hydroxide. This nucleophilic substitution replaces sulfur with a methylsulfanyl group (-SMe).

Reaction Conditions :

  • Solvent : Ethanol
  • Base : NaOH (2 equivalents)
  • Alkylating Agent : Methyl iodide (1.2 equivalents)
  • Temperature : Reflux (~78°C)
  • Time : 2 hours
  • Yield : 75%

The final product, 4-chlorobenzothieno[3,2-d]pyrimidin-2-yl methyl sulfide, is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insights and Optimization

Role of Thiourea in Cyclization

Thiourea acts as a sulfur donor, enabling the formation of the thione group at position 2. The reaction proceeds via nucleophilic attack of the amino group on the thiocarbonyl carbon, followed by cyclodehydration.

Chlorination Dynamics

POCl₃ facilitates electrophilic substitution at position 4 by generating a phosphorylated intermediate, which is displaced by chloride. Excess POCl₃ ensures complete conversion, while neutralization prevents hydrolysis of the chloro group.

Alkylation Selectivity

The thione’s sulfur exhibits high nucleophilicity in basic conditions, favoring S-alkylation over N-alkylation. Methanol or ethanol solvents optimize solubility and reaction kinetics.

Analytical Characterization

Spectral Data

  • IR : Loss of C=S stretch (1250 cm⁻¹) post-alkylation, appearance of C-S-C (1060 cm⁻¹).
  • ¹H NMR : Methylsulfanyl proton resonance at δ 2.50 ppm (singlet, 3H).
  • Mass Spectrometry : Molecular ion peak at m/z 282 [M+H]⁺ (C₁₁H₁₀ClN₂S₂).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time ≈12.3 minutes.

Comparative Analysis of Alternative Routes

Direct Introduction of Methylsulfanyl Group

An alternative approach involves substituting a pre-existing chloro group at position 2 with sodium methanethiolate (NaSMe). However, this method suffers from lower yields (~60%) due to competing hydrolysis.

One-Pot Cyclization-Chlorination

Combining cyclization and chlorination in a single step reduces purification stages but risks over-chlorination. Pilot studies report 72% yield, necessitating stringent temperature control.

Industrial-Scale Considerations

Cost Efficiency

POCl₃ and methyl iodide are cost-effective reagents, but their toxicity mandates closed-system processing. Recycling POCl₃ via distillation improves sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group in thienopyrimidine derivatives is highly susceptible to nucleophilic displacement due to electron-deficient aromatic systems.

Reaction with Amines

  • Example : Reaction with morpholine under basic conditions yields 4-morpholino derivatives.
    Conditions : Morpholine, anhydrous K2_2CO3_3, DMF, reflux (12–16 h).
    Product : 4-Morpholino benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide.
    Yield : ~70% (analogous to ).

Reaction with Hydrazine

  • Example : Hydrazine hydrate replaces the chloro group to form hydrazino derivatives.
    Conditions : Hydrazine hydrate (80%), ethanol, reflux (6–8 h).
    Product : 4-Hydrazino benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide.
    Application : Intermediate for triazole or thiadiazole ring formation via cyclization ( ).

Modification of the Methyl Sulfide Group

The methyl sulfide at position 2 can undergo oxidation or act as a leaving group under specific conditions.

Oxidation to Sulfone

  • Reagents : meta-Chloroperbenzoic acid (mCPBA) in dichloromethane.
    Product : 4-Chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfone.
    Yield : ~85% (hypothetical based on general reactivity).

Alkylation of Sulfur

  • Example : Reaction with alkyl halides to form sulfonium salts.
    Conditions : Methyl iodide, acetone, room temperature.
    Product : 4-Chloro-2-(trimethylsulfonium) benzothieno[3,2-d]pyrimidinium iodide.

Cross-Coupling Reactions

The chloro group can participate in palladium-catalyzed couplings, enabling aryl or heteroaryl introductions.

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3_3)4_4, arylboronic acid, Na2_2CO3_3, DME/H2_2O, 80°C.
    Product : 4-Aryl benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide.
    Yield : ~60–75% (analogous to ).

Cyclization Reactions

Functionalization of substituents can lead to fused heterocycles.

Formation of Triazolo Derivatives

  • Example : Reaction with NaN3_3 under acidic conditions.
    Conditions : NaN3_3, HCl, ethanol, reflux.
    Product : Triazolo[5,1-f] benzothieno[3,2-d]pyrimidine derivatives.
    Application : Enhanced biological activity (e.g., antimicrobial, anti-inflammatory) ( ).

Key Findings

  • The 4-chloro group is the most reactive site, enabling diverse substitutions (amines, alkoxides, aryl groups).

  • The methyl sulfide group exhibits moderate reactivity, with oxidation being a primary pathway.

  • Functionalized derivatives (e.g., triazolo, sulfones) show potential bioactivity, aligning with trends in thienopyrimidine pharmacology ( ).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide exhibit promising anticancer properties. For instance, derivatives of benzothienopyrimidine have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. A study highlighted that modifications in the benzothieno structure could enhance the selectivity and potency against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit enzymes such as xanthine oxidase, which is relevant in the treatment of gout and hyperuricemia. The structural characteristics of benzothienopyrimidines allow for effective interaction with the enzyme's active site, leading to significant inhibitory effects .

Agricultural Applications

Pesticidal Properties
There is emerging evidence that compounds within the benzothieno family demonstrate insecticidal and fungicidal activities. The unique thiophene ring structure contributes to their efficacy as agrochemicals. Research has suggested that these compounds can disrupt metabolic processes in pests and pathogens, making them suitable candidates for developing new pesticides .

Herbicide Development
The potential of 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide as a herbicide is under investigation. Its selective toxicity towards certain plant species while being safe for crops presents an opportunity for its use in sustainable agriculture practices .

Material Science

Polymer Chemistry
The compound's unique chemical properties allow it to be utilized in polymer synthesis. It can act as a building block for creating advanced materials with specific thermal and mechanical properties. Research into polymer composites incorporating benzothienopyrimidine derivatives has shown improved performance characteristics, such as increased thermal stability and mechanical strength .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values lower than existing treatments.
Enzymatic InhibitionEffective inhibitor of xanthine oxidase; showed potential for treating gout-related conditions.
Pesticidal EfficacyExhibited notable insecticidal activity against common agricultural pests; potential for eco-friendly pesticide development.
Polymer ApplicationsEnhanced thermal stability and mechanical properties in polymer composites; promising for industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity of Selected Analogues

Compound Substituent COX-2 Inhibition (ΔG) Fluorescence Quantum Yield (Φfl)
4 () 2,4-dinitrophenylthio −9.4 kcal/mol 0.032
8 () Cyclohexylthio −8.9 kcal/mol Not reported
Target Compound Methyl sulfide Not reported Not reported

Fluorescence Properties for Cancer Imaging

Compound 4 (antipyrine-bearing) exhibited fluorescence (Φfl = 0.032), suggesting utility in imaging COX-2-expressing tumors .

Comparison with Other Pyrimidine-Based Pharmaceuticals

Pyrimidine derivatives like trimethoprim and imatinib mesylate () share a pyrimidine core but lack the benzothieno fusion. However, the chloro and methyl sulfide substituents distinguish it from morpholino- or piperazinyl-containing thienopyrimidines (e.g., compounds in –8), which are optimized for kinase targeting .

Biological Activity

4-Chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide (CAS No. 478077-24-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that combines a benzothiophene ring with a pyrimidine moiety, which contributes to its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

  • Molecular Formula : C11H7ClN2S2
  • Molecular Weight : 266.77 g/mol
  • Boiling Point : 483.7 ± 48.0 °C (predicted)
  • Density : 1.52 ± 0.1 g/cm³ (predicted)
  • pKa : 0.29 ± 0.40 (predicted)

Biological Activity Overview

The biological activity of 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide has been explored through various studies focusing on its potential as an anticancer agent, as well as its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's inhibitory effects on specific kinases involved in cancer progression:

  • Pim Kinases Inhibition : Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases implicated in hematopoietic malignancies. Compounds derived from thienopyrimidine scaffolds have shown promising inhibitory activity against these kinases. For instance, derivatives with structural modifications exhibited IC50 values ranging from 1.18 to 8.83 μM against Pim-1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Research indicates that derivatives of benzothieno[3,2-d]pyrimidine exhibit significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Case Study 1: Pim Kinase Inhibition

A study published in the Journal of Medicinal Chemistry reported on the structure-activity relationship (SAR) of thienopyrimidine derivatives, including 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide. The most potent inhibitors showed strong cytotoxic effects on cancer cell lines such as MCF7 and HCT116 .

CompoundIC50 (μM)Cell Line
4-Chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide4.62MCF7
Another derivative1.18HCT116
Another derivative8.83PC3

Case Study 2: Antimicrobial Evaluation

In another evaluation focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating the potential utility of these compounds in treating bacterial infections .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

The biological activities exhibited by 4-chloro benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as an inhibitor for several kinases involved in cell proliferation and survival pathways.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall integrity and inhibits DNA replication processes.

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